Cas no 1699-38-3 (2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene)

2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene structure
1699-38-3 structure
Nome del prodotto:2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
Numero CAS:1699-38-3
MF:C15H15O2Cl
MW:262.7314
MDL:MFCD00183262
CID:212914
PubChem ID:280224

2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,4-(chloromethyl)-1-methoxy-2-(phenylmethoxy)-
    • 4-(chloromethyl)-1-methoxy-2-phenylmethoxybenzene
    • 2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
    • 2-Benzyloxy-4-chlormethyl-1-methoxy-benzol
    • 2-benzyloxy-4-chloromethyl-1-methoxy-benzene
    • 3-benzyloxy-4-methoxy-benzyl chloride
    • 3-benzyloxy-4-methoxybenzylchloride
    • 4-Methoxy-3-benzyloxy-benzylchlorid
    • AC1L5RWO
    • AC1Q3UD4
    • AR-1C8550
    • CTK4D3437
    • NSC131672
    • SureCN6672350
    • NSC-131672
    • AKOS004907047
    • SCHEMBL6672350
    • DTXSID50299629
    • A811152
    • 2-benzyloxy-4-(chloromethyl)-1-methoxy-benzene
    • 2-Benzyloxy-4-chloromethyl-1-methoxybenzene
    • 1699-38-3
    • 3-benzyloxy-4-methoxybenzyl chloride
    • WVWFKLUFYXQFHO-UHFFFAOYSA-N
    • MDL: MFCD00183262
    • Inchi: InChI=1S/C15H15ClO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
    • Chiave InChI: WVWFKLUFYXQFHO-UHFFFAOYSA-N
    • Sorrisi: ClCC1C=CC(OC)=C(OCC2C=CC=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 262.07615
  • Massa monoisotopica: 262.076
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Densità: 1.163
  • Punto di ebollizione: 380.8°Cat760mmHg
  • Punto di infiammabilità: 141.5°C
  • Indice di rifrazione: 1.567
  • PSA: 18.46

2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-345998-5.0g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
5.0g
$1291.0 2023-02-22
Enamine
EN300-345998-10.0g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
10.0g
$1623.0 2023-02-22
Enamine
EN300-345998-1g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
1g
$492.0 2023-09-03
Enamine
EN300-345998-10g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
10g
$1623.0 2023-09-03
Enamine
EN300-345998-1.0g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
1.0g
$492.0 2023-02-22
Enamine
EN300-345998-2.5g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
2.5g
$1020.0 2023-09-03
Enamine
EN300-345998-5g
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
1699-38-3
5g
$1291.0 2023-09-03
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica